molecular formula C9H14ClNO2 B1476286 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2097954-64-6

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B1476286
CAS No.: 2097954-64-6
M. Wt: 203.66 g/mol
InChI Key: CLAYVMMXKBOVGI-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-3-azabicyclo[311]heptan-3-yl)ethan-1-one is a chemical compound that belongs to the class of bicyclic compounds It features a 3-azabicyclo[311]heptane core structure, which is a common motif in various bioactive molecules

Properties

IUPAC Name

2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAYVMMXKBOVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC1CN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can be achieved through a series of chemical reactions. One effective method involves the use of a bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to afford an amide product . This reaction is versatile and can be conducted under various conditions to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of concentrated sulfuric acid as a catalyst and controlled temperature conditions to facilitate the formation of the bicyclic core structure .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a cysteine-reactive small-molecule fragment, forming covalent bonds with cysteine residues in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Biological Activity

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and receptor interactions.

Chemical Structure

The compound features a bicyclic structure that contributes to its biological properties. The presence of a chlorine atom and a methoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various strains of bacteria, including resistant strains like MRSA.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies using human cell lines (e.g., L929 fibroblasts) demonstrated varying degrees of cytotoxicity for different concentrations of related azabicyclo compounds.

Table 2: Cytotoxic Effects on L929 Cells

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2006854
1008276
509590
Control100100

These results indicate that while some compounds may exhibit antibacterial activity, they must be assessed for cytotoxic effects to ensure therapeutic viability.

Receptor Interaction Studies

The mechanism of action for many azabicyclo compounds involves interaction with neurotransmitter receptors, particularly in the central nervous system. Preliminary studies suggest that the compound may act as an antagonist at orexin receptors, which are implicated in sleep-wake regulation and appetite control.

Table 3: Receptor Binding Affinity

Compound NameReceptor TypeBinding Affinity (Ki, nM)
Compound DOrexin Receptor 115
Compound EOrexin Receptor 220

Case Studies

A recent case study evaluated the therapeutic potential of similar compounds in animal models. The study highlighted the efficacy of these compounds in reducing symptoms associated with anxiety and depression through their action on orexin receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.